
Egfr-IN-68
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-68 is a compound that acts as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that is involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is associated with various types of cancers, making it a significant target for cancer therapy.
Vorbereitungsmethoden
The preparation of Egfr-IN-68 involves several synthetic routes and reaction conditions. One common method includes the use of heterocyclic compounds in medicinal chemistry. The synthesis typically involves multiple steps, including the formation of the core structure followed by functional group modifications to enhance its inhibitory activity against EGFR . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Egfr-IN-68 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of an epoxide or a hydroxylated derivative .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-68 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy.
Biology: It is used to investigate the role of EGFR in cellular processes and to study the effects of EGFR inhibition on cell signaling pathways.
Medicine: It is used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for the treatment of cancers that overexpress or have mutations in EGFR.
Industry: It is used in the development of diagnostic tools and assays to detect EGFR activity and to screen for new EGFR inhibitors
Wirkmechanismus
Egfr-IN-68 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation and survival. The molecular targets and pathways involved include the inhibition of the Ras-Raf-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-68 is compared with other similar compounds, such as gefitinib and erlotinib, which are also EGFR inhibitors. While all these compounds target the ATP-binding site of EGFR, this compound has shown improved selectivity and potency against certain EGFR mutations that confer resistance to other inhibitors. Similar compounds include:
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: An irreversible EGFR inhibitor that targets multiple members of the ErbB family
This compound’s uniqueness lies in its ability to selectively inhibit specific EGFR mutations, making it a promising candidate for overcoming resistance to existing EGFR inhibitors.
Eigenschaften
Molekularformel |
C24H22N2O |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-phenyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H22N2O/c1-27-23-16-14-21(15-17-23)26-22(13-12-19-8-4-2-5-9-19)18-24(25-26)20-10-6-3-7-11-20/h2-17,22H,18H2,1H3/b13-12+ |
InChI-Schlüssel |
QGXAWMHVNOXVHQ-OUKQBFOZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


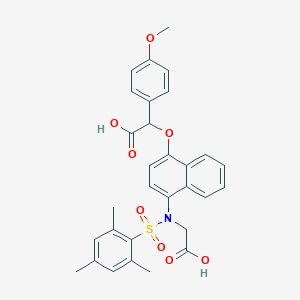
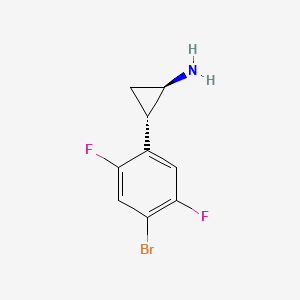
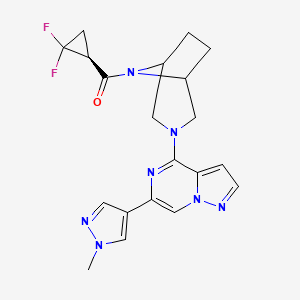
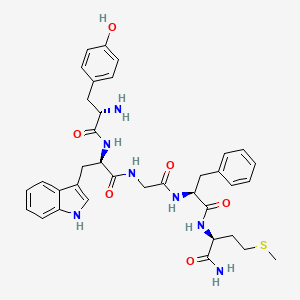
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
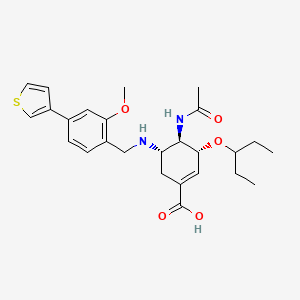
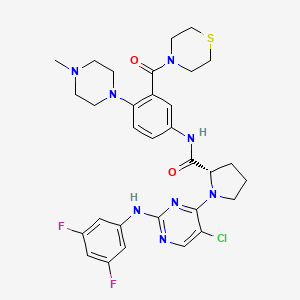

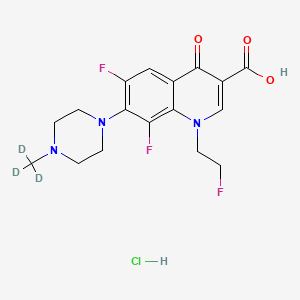
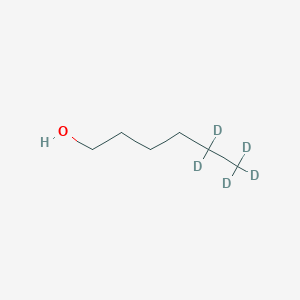
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)



